molecular formula C9H15NO2 B121256 (S)-Methyl 1-allylpyrrolidine-2-carboxylate CAS No. 152668-35-4

(S)-Methyl 1-allylpyrrolidine-2-carboxylate

Cat. No.: B121256
CAS No.: 152668-35-4
M. Wt: 169.22 g/mol
InChI Key: MZCQQCAGBZDISA-QMMMGPOBSA-N
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Description

(S)-Methyl 1-allylpyrrolidine-2-carboxylate is a chiral compound with significant relevance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an allyl group and a methyl ester functional group. The compound’s stereochemistry is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-allylpyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods, including the cyclization of appropriate precursors.

    Allylation: The introduction of the allyl group is usually carried out via an allylation reaction. This can be achieved using allyl halides in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1-allylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Allyl halides and bases like potassium carbonate (K2CO3) in solvents like DMF.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-Methyl 1-allylpyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in asymmetric synthesis to introduce chirality into target compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 1-allylpyrrolidine-2-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 1-allylpyrrolidine-2-carboxylate: The enantiomer of the (S) compound, with different stereochemistry.

    1-Allylpyrrolidine-2-carboxylic acid: The non-esterified form of the compound.

    Methyl 1-allylpyrrolidine-2-carboxylate: The racemic mixture containing both (S) and ® enantiomers.

Uniqueness

(S)-Methyl 1-allylpyrrolidine-2-carboxylate is unique due to its specific (S) configuration, which can impart distinct biological and chemical properties compared to its enantiomer or racemic mixture. This stereochemistry can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

methyl (2S)-1-prop-2-enylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h3,8H,1,4-7H2,2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCQQCAGBZDISA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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